- Utility of Von Pechman synthesis of coumarin reaction for development of spectrofluorimetric method for quantitation of salmeterol xinafoate in pharmaceutical preparations and human plasmaLuminescence, 2018, 33(5), 913-918,
Cas no 86-48-6 (1-hydroxynaphthalene-2-carboxylic acid)
1-ヒドロキシナフタレン-2-カルボン酸は、ナフタレン骨格にヒドロキシル基とカルボキシル基が隣接した芳香族化合物です。分子式C11H8O3、分子量188.18の白色~淡黄色結晶性粉末で、有機合成中間体として重要な役割を果たします。特に医薬品や染料の合成において、官能基の反応性の高さから多段階反応の構築要素として優れた特性を示します。カルボキシル基の酸性度(pKa≈3)とヒドロキシル基の求核性を併せ持ち、金属キレート形成能や分子内水素結合による安定性が特徴です。結晶性の高さから精製が容易で、有機溶媒への溶解性バランスが良好なため、工業プロセスへの適用性に優れています。

86-48-6 structure
商品名:1-hydroxynaphthalene-2-carboxylic acid
1-hydroxynaphthalene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-Hydroxy-2-naphthoic acid
- 1-Naphthol-2-carboxylic acid
- 2-Naphthalenecarboxylic acid, 1-hydroxy-
- 1-hydroxynaphthalene-2-carboxylic acid
- 2-Hydroxy-1-naphthoic acid
- 1-Hydroxy-2-naphthalenecarboxylic Acid
- 2-Carboxy-1-naphthol
- 2-Naphthoic acid, 1-hydroxy-
- alpha-Hydroxynaphthoic acid
- U8LZ3R07L8
- SJJCQDRGABAVBB-UHFFFAOYSA-N
- 1-HYDROXY-NAPHTHALENE-2-CARBOXYLIC ACID
- Xinafoic acid
- CARBOXYNAPHTHOL
- LDHA Inhibitor, 5
- a-Hydroxynaph
- bmse000689
- 7-Naphthol-2-carboxaldehyde
- hydroxynaphthalene-2-carboxylic acid
- AKOS001080081
- EN300-16632
- 1-Hydroxy-2-naphthoic acid, >=97.0%
- AC-13237
- 86-48-6
- NSC-3717
- CHEBI:36108
- EINECS 201-674-0
- 1-oxidanylnaphthalene-2-carboxylic acid
- CHEMBL229299
- 1-Hydroxy-2-naphthoate
- DTXSID5058937
- FT-0607923
- C03203
- SCHEMBL25244
- SY007524
- CS-W016819
- A841684
- InChI=1/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14
- NSC 3717
- AI3-28524
- s6364
- BDBM50219487
- UNII-U8LZ3R07L8
- BBL027444
- HMS1719F05
- 1-Hydroxy-2-naphthoicacid
- D70638
- 1-Hydroxynaphthalenecarboxylic acid-(2)
- H0796
- STL373496
- Q27104334
- 1HN
- BP-12641
- HY-W016103
- .alpha.-Hydroxynaphthoic acid
- Z56347239
- 1-hydroxy-2-naphthalene carboxylic acid
- 1-hydroxynaphthalene-2-carboxylate
- F2191-0001
- NSC3717
- FS-3779
- Oprea1_291089
- 1 -hydroxy-2-naphthoic acid
- H0279
- W-104066
- 1-hydroxy-2-naphthoesyre
- 1-HYDROXY-2-NAPHTHOIC ACID [MI]
- MFCD00003960
- 1-Hydroxy-2-naphthalenecarboxylic acid (ACI)
- 2-Naphthoic acid, 1-hydroxy- (8CI)
- 1-Hydroxy 2-naphthalic acid
- H 0279
- α-Hydroxy-β-naphthoic acid
- NS00022846
- 1-hydroxy-2-Naphthoic acid,98%
- DB-056929
-
- MDL: MFCD00003960
- インチ: 1S/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14)
- InChIKey: SJJCQDRGABAVBB-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(O)=C2C(C=CC=C2)=CC=1)O
- BRN: 974438
計算された属性
- せいみつぶんしりょう: 188.04700
- どういたいしつりょう: 188.047
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5
- ひょうめんでんか: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 色と性状: 白から赤の結晶
- 密度みつど: 1.2100 (rough estimate)
- ゆうかいてん: 195°C(lit.)
- ふってん: 283.17°C (rough estimate)
- フラッシュポイント: 華氏温度:302°f
摂氏度:150°c - 屈折率: 1.6310 (estimate)
- ようかいど: alcohol: freely soluble
- すいようせい: お湯に溶ける
- PSA: 57.53000
- LogP: 2.24360
- マーカー: 4834
- じょうきあつ: 0.0±0.9 mmHg at 25°C
- ようかいせい: エタノール、エーテル、ベンゼン、トリクロロメタン、アルカリ溶液に溶解し、熱湯に微溶解し、冷水にほとんど溶解しない。
1-hydroxynaphthalene-2-carboxylic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S37/39
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R36/37/38
- TSCA:Yes
1-hydroxynaphthalene-2-carboxylic acid 税関データ
- 税関コード:29182910
- 税関データ:
中国税関コード:
2918290000概要:
2918290000他のフェノール基を含むが他のオキシ基を含まないカルボン酸および酸無水物酸ハロゲン化アシル過酸化物および過酸素酸およびその誘導体。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
HS:2918290000他のフェノール機能を有するが他の酸素機能を有さないカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体の税金還付率:9.0%監督管理条件:AB(出荷貨物検査証明書、出荷貨物検査証明書)付加価値税:17.0%最恵国関税:6.5% General tariff:30.0%
1-hydroxynaphthalene-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB117294-100 g |
1-Hydroxy-2-naphthoic acid, 98%; . |
86-48-6 | 98% | 100g |
€83.40 | 2023-05-10 | |
ChemScence | CS-W016819-1000g |
1-Hydroxy-2-naphthoic acid |
86-48-6 | 99.70% | 1000g |
$82.0 | 2021-09-02 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003936-500g |
1-hydroxynaphthalene-2-carboxylic acid |
86-48-6 | 98% | 500g |
¥675 | 2024-05-21 | |
Key Organics Ltd | FS-3779-1MG |
1-Hydroxy-2-naphthoic acid |
86-48-6 | >95% | 1mg |
£37.00 | 2025-02-09 | |
eNovation Chemicals LLC | D277827-100g |
1-Hydroxy-2-naphthoic acid |
86-48-6 | 97% | 100g |
$200 | 2023-09-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H62570-500g |
1-Hydroxy-2-naphthoic acid |
86-48-6 | 98% | 500g |
¥147.0 | 2023-09-07 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S30131-25g |
1-Hydroxy-2-naphthoic acid |
86-48-6 | BR,98% | 25g |
¥28.00 | 2021-09-02 | |
Life Chemicals | F2191-0001-5g |
1-hydroxynaphthalene-2-carboxylic acid |
86-48-6 | 95% | 5g |
$60.0 | 2023-09-06 | |
TRC | H950850-25g |
1-Hydroxy-2-naphthoic Acid |
86-48-6 | 25g |
$92.00 | 2023-05-18 | ||
TRC | H950850-50g |
1-Hydroxy-2-naphthoic Acid |
86-48-6 | 50g |
$ 115.00 | 2023-09-07 |
1-hydroxynaphthalene-2-carboxylic acid 合成方法
合成方法 1
はんのうじょうけん
リファレンス
合成方法 2
はんのうじょうけん
1.1 Solvents: Methanol ; 1 h, 30 °C; 30 °C → 22 °C; 2 h, 18 - 22 °C
リファレンス
- Improved process for the preparation of salmeterol xinafoate, India, , ,
合成方法 3
はんのうじょうけん
リファレンス
- An improved process for the preparation of salmeterol xinafoate, India, , ,
合成方法 4
はんのうじょうけん
1.1 Solvents: Isopropanol ; rt → 70 °C; 8 h, 70 °C
リファレンス
- Synthesis route of salmeterol xinafoateHuadong Shifan Daxue Xuebao, 2003, (3), 102-104,
合成方法 5
はんのうじょうけん
リファレンス
- Phenethanolamine derivatives useful in the treatment of respiratory problems, Federal Republic of Germany, , ,
合成方法 6
はんのうじょうけん
1.1 Solvents: Acetone ; 3 - 4 h, 25 - 35 °C
リファレンス
- Preparation of salmeterol and salts thereof, India, , ,
合成方法 7
合成方法 8
はんのうじょうけん
リファレンス
- Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol and identification, characterization and control of its potential process impurityPharma Chemica, 2016, 8(8), 28-35,
合成方法 9
合成方法 10
はんのうじょうけん
1.1 4 h, 1.2 - 1.4 atm, rt → 160 °C; 1 h, 160 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Carboxylation of naphthols with sodium ethyl carbonate
Neftekhimiya,
2005,
45(5),
364-366
,
合成方法 11
はんのうじょうけん
1.1 Reagents: 2,2,2-Trifluoroethanol , Silver acetate Catalysts: Palladium diacetate , BOC-L-leucine Solvents: 1,2-Dichloroethane ; 5 min, 95 °C; 18 h, 95 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
リファレンス
General Method for the Synthesis of Salicylic Acids from Phenols through Palladium-Catalyzed Silanol-Directed C-H Carboxylation
Angewandte Chemie,
2015,
54(7),
2255-2259
,
合成方法 12
はんのうじょうけん
1.1 Solvents: Carbon disulfide
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Metal template ortho-acylation of phenols. Direct synthesis of salicylic acid chlorides and derivatives
Synthesis,
1988,
(10),
763-6
,
合成方法 13
はんのうじょうけん
1.1 -
2.1 Reagents: Oxygen ; 1 h, rt → 60 °C; 4 h, 1.2 - 1.4 atm, 60 °C → 160 °C; 1 h, 160 °C; 160 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
2.1 Reagents: Oxygen ; 1 h, rt → 60 °C; 4 h, 1.2 - 1.4 atm, 60 °C → 160 °C; 1 h, 160 °C; 160 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
リファレンス
Carboxylation of hydroxyarenes with metal alkyl carbonates
Green Processing and Synthesis,
2015,
4(2),
91-96
,
合成方法 14
はんのうじょうけん
1.1 Reagents: Magnesium , Iodine , Dibromoethane , 2-(1-Bromo-2-naphthalenyl)-4,5-dihydro-4,4-dimethyloxazole Solvents: Diethyl ether ; 5 h, reflux
1.2 Solvents: Tetrahydrofuran ; 13 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
1.2 Solvents: Tetrahydrofuran ; 13 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
リファレンス
Synthesis of chiral binaphthyl derivatives
1981,
,
,
,
合成方法 15
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 4 h, rt; rt → 60 °C; 24 h, 60 °C
1.2 18 h, 56 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized
1.4 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Magnesium , Dibromoethane Solvents: Diethyl ether , Benzene ; overnight, reflux
2.2 Solvents: Benzene ; 45 min, reflux; reflux → rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
1.2 18 h, 56 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized
1.4 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Magnesium , Dibromoethane Solvents: Diethyl ether , Benzene ; overnight, reflux
2.2 Solvents: Benzene ; 45 min, reflux; reflux → rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
リファレンス
Synthesis of chiral binaphthyl derivatives
1981,
,
,
,
合成方法 16
はんのうじょうけん
1.1 Reagents: Ethyl bromide , Magnesium Solvents: Diethyl ether
1.2 Solvents: Carbon disulfide
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Carbon disulfide
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Metal template ortho-acylation of phenols. Direct synthesis of salicylic acid chlorides and derivatives
Synthesis,
1988,
(10),
763-6
,
合成方法 17
合成方法 18
はんのうじょうけん
1.1 Reagents: Magnesium , Dibromoethane Solvents: Diethyl ether , Benzene ; heated; overnight, reflux
1.2 Solvents: Benzene ; 1 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
1.2 Solvents: Benzene ; 1 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
リファレンス
Synthesis of chiral binaphthyl derivatives
1981,
,
,
,
合成方法 19
合成方法 20
はんのうじょうけん
1.1 Reagents: Oxygen ; 1 h, rt → 60 °C; 4 h, 1.2 - 1.4 atm, 60 °C → 160 °C; 1 h, 160 °C; 160 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
リファレンス
Carboxylation of hydroxyarenes with metal alkyl carbonates
Green Processing and Synthesis,
2015,
4(2),
91-96
,
合成方法 21
はんのうじょうけん
1.1 Reagents: Triethylamine , Iron perchlorate hexahydrate Solvents: Methanol ; rt; 4 h, rt
リファレンス
Mimicking the Aromatic-Ring-Cleavage Activity of Gentisate-1,2-Dioxygenase by a Nonheme Iron Complex
Angewandte Chemie,
2016,
55(44),
13838-13842
,
合成方法 22
はんのうじょうけん
1.1 Reagents: Triethylaluminum Solvents: Diethyl ether , Hexane
2.1 Solvents: Carbon disulfide
2.2 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Carbon disulfide
2.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Metal template ortho-acylation of phenols. Direct synthesis of salicylic acid chlorides and derivatives
Synthesis,
1988,
(10),
763-6
,
合成方法 23
はんのうじょうけん
1.1 Solvents: Methyl ethyl ketone ; rt
リファレンス
- Process for the preparation of salmeterol xinafoate from 2-(bromoethyl)benzene, China, , ,
合成方法 24
はんのうじょうけん
1.1 Solvents: Acetone ; 40 min, 30 °C
リファレンス
- Preparation method of salmeterol xinafoate, China, , ,
合成方法 25
はんのうじょうけん
1.1 Solvents: Methanol ; 25 - 30 °C; 3 h, 0 °C
リファレンス
- A method for preparing salmeterol hydroxynaphthoate, China, , ,
合成方法 26
はんのうじょうけん
リファレンス
- Medicaments containing betamimetic drugs and a novel anticholinesterase drug for treating respiratory tract diseases, World Intellectual Property Organization, , ,
合成方法 27
はんのうじょうけん
1.1 Solvents: Acetone ; 30 min, 45 °C; 45 °C → 25 °C; 1 h, 25 °C
1.2 Solvents: tert-Butyl methyl ether ; 25 °C → 10 °C; 2 h, 10 °C
1.2 Solvents: tert-Butyl methyl ether ; 25 °C → 10 °C; 2 h, 10 °C
リファレンス
- Process for preparation of salmeterol, World Intellectual Property Organization, , ,
合成方法 28
はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Water ; 3 h, 70 °C
1.2 Solvents: Ethyl acetate ; 16 h, rt
1.2 Solvents: Ethyl acetate ; 16 h, rt
リファレンス
- Preparation of deuterium substituted ethanolamines as adrenergic modulators for disease treatment, United States, , ,
合成方法 29
はんのうじょうけん
1.1 Solvents: Methanol , Ethyl acetate
リファレンス
- Preparation of salmeterol xinafolateResearch Disclosure, 2006, 506,,
合成方法 30
はんのうじょうけん
1.1 Solvents: Ethanol ; rt
リファレンス
- A new route for synthesis of salmeterol xinafoateXinan Shifan Daxue Xuebao, 2009, 34(4), 85-88,
合成方法 31
はんのうじょうけん
リファレンス
- Process for the preparation of crystalline salmeterol and its xinafoate salt, World Intellectual Property Organization, , ,
合成方法 32
はんのうじょうけん
リファレンス
- Process for preparation of salmeterol xinafoate, World Intellectual Property Organization, , ,
合成方法 33
はんのうじょうけん
1.1 Reagents: Magnesium , Dibromoethane Solvents: Diethyl ether , Benzene ; overnight, reflux
1.2 Solvents: Benzene ; 45 min, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
1.2 Solvents: Benzene ; 45 min, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
リファレンス
Synthesis of chiral binaphthyl derivatives
1981,
,
,
,
合成方法 34
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
リファレンス
Synthesis of chiral binaphthyl derivatives
1981,
,
,
,
合成方法 35
はんのうじょうけん
1.1 Solvents: Nitrobenzene
リファレンス
The carboxylation of naphthols by Kolbe-Schmitt reaction in the homogeneous solution
Nippon Kagaku Kaishi,
1989,
(7),
1164-5
,
合成方法 36
合成方法 37
合成方法 38
はんのうじょうけん
1.1 4 h, 1 atm → 1.1 atm, rt → 160 °C; 1 h, 1.1 - 1.2 atm, 160 °C; 160 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
リファレンス
Carboxylation of hydroxy arenes by alkaline metal salts of ethylcarbonic acid
Khimicheskaya Tekhnologiya (Moscow,
2011,
12(10),
598-603
,
合成方法 39
はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Dimethylformamide ; 0 °C; 30 min, rt
1.2 Solvents: Dimethylformamide ; 0 °C; overnight, rt
2.1 Reagents: 2,2,2-Trifluoroethanol , Silver acetate Catalysts: Palladium diacetate , BOC-L-leucine Solvents: 1,2-Dichloroethane ; 5 min, 95 °C; 18 h, 95 °C
2.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
1.2 Solvents: Dimethylformamide ; 0 °C; overnight, rt
2.1 Reagents: 2,2,2-Trifluoroethanol , Silver acetate Catalysts: Palladium diacetate , BOC-L-leucine Solvents: 1,2-Dichloroethane ; 5 min, 95 °C; 18 h, 95 °C
2.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
リファレンス
General Method for the Synthesis of Salicylic Acids from Phenols through Palladium-Catalyzed Silanol-Directed C-H Carboxylation
Angewandte Chemie,
2015,
54(7),
2255-2259
,
合成方法 40
合成方法 42
1-hydroxynaphthalene-2-carboxylic acid Raw materials
- Salmeterol
- Carbonic acid, monoethyl ester, sodium salt
- 1-Hydroxy-2-naphthaldehyde
- 1,3-Benzenedimethanol,4-hydroxy-a1-6-(4-phenylbutoxy)hexyl(phenylmethyl)aminomethyl-
- Magnesium Methyl Carbonate Solution (2.0 M in DMF)
- 1-hydroxynaphthalene-2-carbohydrazide
- naphthalen-1-ol
- (S)-(2R,4S,5S)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol
- 2-(2-(1-bromonaphthyl))-4,4-dimethyl-Δ2-oxazoline
- (-)-2-[2-(1-(1R,3R,4S)-menthoxynaphthyl)]-4,4-dimethyl-Δ2-oxazoline
- 4H-1,3-Benzodioxin-6-methanol, 2,2-dimethyl-alpha-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-
- 2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-naphthalenol
- 1-Naphthalenol,potassium salt (1:1)
- (-)-2-(2-(1-(3R,4S,8R,9S)-quinidinoxynaphthyl))-4,4-dimethyl-Δ2-oxazoline
- Silane, dibromobis(1,1-dimethylethyl)-
- Borate(1-), tris(3,5-diphenyl-1H-pyrazolato-κN1)hydro-, potassium (1:1), (T-4)-
- 1-Bromo-2-methoxy-naphthalene
- Potassium bicarbonate
- 1-hydroxynaphthalene-2-carboxylic acid
- Silanol, 1,1-bis(1,1-dimethylethyl)-1-(1-naphthalenyloxy)-
- Oxazole, 4,5-dihydro-2-(1-methoxy-2-naphthalenyl)-4,4-dimethyl-
1-hydroxynaphthalene-2-carboxylic acid Preparation Products
1-hydroxynaphthalene-2-carboxylic acid 関連文献
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Nora S. Abdel-Kader,Samir A. Abdel-Latif,Aida L. El-Ansary,Amira G. Sayed New J. Chem. 2019 43 17466
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Pengju Ren,Zijian Tan,Yingying Zhou,Hongzhi Tang,Ping Xu,Haifeng Liu,Leilei Zhu Green Chem. 2022 24 4766
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Rubina Rahaman,Sandip Munshi,Sridhar Banerjee,Biswarup Chakraborty,Sarmistha Bhunia,Tapan Kanti Paine Dalton Trans. 2019 48 16993
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Xiaofeng Lin,Yiping Chen,Shunxing Li Anal. Methods 2013 5 6480
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Magdalena Kaliszczak,Pierrick Durand,Emmanuel Wenger,Manuel Dossot,Franca Jones,Damien W. M. Arrigan,Grégoire Herzog CrystEngComm 2022 24 48
86-48-6 (1-hydroxynaphthalene-2-carboxylic acid) 関連製品
- 303-07-1(2,6-Dihydroxybenzoic acid)
- 50-85-1(4-Methylsalicylic acid)
- 578-36-9(potassium salicylate)
- 92-70-6(3-Hydroxy-2-naphthoic acid)
- 89-56-5(5-Methylsalicylic acid)
- 490-79-9(2,5-Dihydroxybenzoic acid)
- 69-72-7(Salicylic acid)
- 83-30-7(2,4,6-Trihydroxybenzoic acid)
- 83-40-9(3-Methylsalicylic acid)
- 89-86-1(2,4-Dihydroxybenzoic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:86-48-6)1-Hydroxy-2-naphthoic acid

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-48-6)1-羟基-2-萘甲酸

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ